Product packaging for Ciltoprazine(Cat. No.:CAS No. 54063-30-8)

Ciltoprazine

Cat. No.: B1615650
CAS No.: 54063-30-8
M. Wt: 445.0 g/mol
InChI Key: IRAICTQDUFYXMD-UHFFFAOYSA-N
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Description

Ciltoprazine is a chemical compound with the molecular formula C23H29ClN4O3 and a molecular weight of 444.96 g/mol . It is identified by the CAS Registry Number 54063-30-8 and has a calculated density of approximately 1.215 g/cm³ . This compound is also known by several synonyms, including 1-(5-Chloro-2-methoxybenzoyl)-3-(3-(4-M-Tolyl-1-Piperazinyl)Propyl)Urea and Benzidine Yellow GR . Its chemical structure features a benzamide core substituted with chloro and methoxy groups, linked to a methylphenylpiperazine moiety via a urea bridge . As a research compound, this compound is utilized primarily in biochemical and pharmacological research settings. Researchers investigate its properties and potential interactions with biological systems, contributing to the broader understanding of structure-activity relationships for similar chemical entities. The compound is for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClN4O3 B1615650 Ciltoprazine CAS No. 54063-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54063-30-8

Molecular Formula

C23H29ClN4O3

Molecular Weight

445.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propylcarbamoyl]benzamide

InChI

InChI=1S/C23H29ClN4O3/c1-17-5-3-6-19(15-17)28-13-11-27(12-14-28)10-4-9-25-23(30)26-22(29)20-16-18(24)7-8-21(20)31-2/h3,5-8,15-16H,4,9-14H2,1-2H3,(H2,25,26,29,30)

InChI Key

IRAICTQDUFYXMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC

Other CAS No.

54063-30-8

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Ciltoprazine

Established Synthetic Pathways for Ciltoprazine

Classical Synthetic Methodologies

The classical synthesis of this compound would likely involve the assembly of its core fragments through well-established organic reactions. The formation of the N-arylpiperazine moiety is a common transformation in medicinal chemistry. Traditional methods for this include the Buchwald-Hartwig amination or the Ullmann condensation, which couple an aryl halide with piperazine (B1678402). mdpi.com Another classical approach is the nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. mdpi.com

The construction of the piperidine (B6355638) and 1,2,4-oxadiazole (B8745197) components could be achieved through various routes. For instance, the 1,2,4-oxadiazole ring is often synthesized by the reaction of an amidoxime (B1450833) with an acyl chloride or a related acylating agent. nih.gov The piperidine ring can be introduced as a pre-formed, substituted fragment or constructed via cyclization reactions.

A plausible, albeit speculative, classical synthetic route could involve the following key steps:

Synthesis of the arylpiperazine fragment: Reaction of a suitable chloromethoxyphenyl derivative with piperazine.

Synthesis of the substituted piperidine-oxadiazole fragment: This would likely be a multi-step process, starting from a piperidine derivative which is then functionalized to build the oxadiazole ring. For example, a piperidine carboxylic acid could be converted to an amidoxime, which is then cyclized with an appropriate reagent to form the 5-methyl-1,2,4-oxadiazole (B8629897) ring.

Coupling of the fragments: The final step would involve the coupling of the arylpiperazine and the piperidine-oxadiazole fragments, likely through an alkylation reaction.

The following table summarizes common classical reactions that could be employed in the synthesis of this compound's core structures:

Reaction TypeDescriptionPotential Application in this compound Synthesis
Buchwald-Hartwig AminationA palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.Formation of the bond between the chloromethoxyphenyl ring and the piperazine ring.
Ullmann CondensationA copper-catalyzed reaction between an aryl halide and an amine.An alternative to the Buchwald-Hartwig amination for the arylpiperazine synthesis.
1,3-Dipolar CycloadditionA reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.A potential route to form the oxadiazole ring from a nitrile oxide and a nitrile.
Nucleophilic SubstitutionA reaction in which a nucleophile displaces a leaving group.Coupling of the different fragments of the this compound molecule.

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. wisdomgale.comjocpr.comnews-medical.netmdpi.com While specific green synthesis routes for this compound have not been published, several green chemistry strategies could be applied to its synthesis to make it more sustainable.

Key green chemistry principles applicable to pharmaceutical synthesis include:

Waste Prevention: Designing synthetic routes to minimize byproducts. news-medical.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. news-medical.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.commdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. news-medical.net

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. news-medical.netmdpi.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. jocpr.com

For the synthesis of this compound, green chemistry approaches could include:

Catalytic C-N bond formation: Utilizing more efficient and environmentally benign catalysts for the synthesis of the arylpiperazine moiety.

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor can improve efficiency, safety, and scalability while reducing waste. ispe.org

Biocatalysis: Using enzymes to perform specific chemical transformations with high selectivity and under mild conditions, which can reduce the need for protecting groups and hazardous reagents. mdpi.com

The table below outlines potential green chemistry alternatives to classical synthetic methods relevant to this compound synthesis:

Classical MethodGreen AlternativeEnvironmental Benefit
Stoichiometric ReagentsCatalytic Reactions (e.g., using transition metals or enzymes)Reduced waste, higher efficiency, and milder reaction conditions.
Hazardous Organic Solvents (e.g., Dichloromethane, Acetonitrile)Greener Solvents (e.g., Water, Ethanol, Supercritical CO2)Reduced toxicity and environmental pollution. jocpr.com
Batch ProcessingContinuous Flow SynthesisImproved safety, efficiency, and scalability; reduced waste. ispe.org
High-Temperature ReactionsMicrowave-Assisted Synthesis or BiocatalysisReduced energy consumption and faster reaction times. wisdomgale.commdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are fundamental aspects of drug discovery, aimed at optimizing the properties of a lead compound.

Rationale for Analog Synthesis

The primary goal of synthesizing analogues of a lead compound like this compound is to improve its pharmacological profile. This involves a systematic investigation of the structure-activity relationship (SAR), which describes how modifications to the chemical structure of a molecule affect its biological activity. slideshare.netcollaborativedrug.comashp.org

The rationale for synthesizing this compound analogues would likely include:

Enhancing Potency and Efficacy: Modifying functional groups to improve the interaction with the biological target.

Improving Selectivity: Altering the structure to increase binding affinity for the desired target over off-targets, thereby reducing potential side effects.

Optimizing Pharmacokinetic Properties: Adjusting the molecule's properties, such as solubility, metabolic stability, and membrane permeability, to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Reducing Toxicity: Eliminating or modifying structural features that may be associated with toxicity.

Methodologies for Structural Modification

The synthesis of this compound analogues would involve modifying its core structural components. Common strategies for structural modification include:

Substitution on the Aryl Ring: Introducing different substituents on the chloromethoxyphenyl ring to explore the effects on electronic and steric properties.

Modification of the Piperazine Ring: Introducing substituents on the second nitrogen of the piperazine ring.

Alteration of the Linker: Varying the length and composition of the alkyl chain connecting the piperazine and piperidine rings.

Modification of the Piperidine-Oxadiazole Moiety: Replacing the methyl group on the oxadiazole ring with other alkyl or aryl groups, or modifying the piperidine ring itself.

The synthesis of these analogues would employ similar synthetic methodologies as described for this compound, with the use of appropriately substituted starting materials.

Computational Prediction of this compound Synthesis Pathways

In recent years, computational methods have become increasingly valuable in predicting and optimizing synthetic routes for complex molecules. nih.govnih.gov While specific computational predictions for the synthesis of this compound are not publicly available, general computational approaches can be applied.

Computational tools can assist in:

Retrosynthetic Analysis: Identifying potential disconnections in the target molecule to suggest possible synthetic pathways.

Reaction Prediction: Predicting the outcome and yield of chemical reactions based on known reaction mechanisms and data from reaction databases.

Accessibility Scoring: Estimating the synthetic accessibility of a molecule, which can help in prioritizing drug candidates.

Optimization of Reaction Conditions: Using machine learning models to predict optimal reaction conditions, such as temperature, solvent, and catalyst.

A study utilizing machine learning to identify inhibitors of the cytochrome P450 2C9 enzyme included this compound in its dataset, demonstrating the application of computational tools to study this compound. researchgate.net Such computational models, trained on large datasets of chemical reactions, can provide valuable insights for designing efficient and novel synthetic routes for this compound and its analogues.

The following table summarizes computational tools and their potential application in the synthesis of this compound:

Computational Tool/MethodApplication
Retrosynthesis SoftwareSuggests potential synthetic routes by breaking down the this compound molecule into simpler starting materials.
Quantum Mechanics (QM) CalculationsModels reaction mechanisms and transition states to predict reactivity and selectivity.
Machine Learning (ML) ModelsPredicts reaction outcomes, yields, and optimal conditions based on historical reaction data. nih.gov
Molecular Docking and DynamicsWhile primarily used for predicting binding affinity to biological targets, it can also inform the design of analogues with improved properties. nih.gov

Structure Activity Relationship Sar Studies of Ciltoprazine Analogues

Fundamental Principles of Ciltoprazine SAR

The SAR of arylpiperazine derivatives, including this compound, is primarily defined by three key structural components that constitute the pharmacophore essential for 5-HT1A receptor interaction:

The Aryl Group: The nature of the aromatic ring system and its substituents is a critical determinant of binding affinity and selectivity. For many 5-HT1A ligands, an ortho-methoxy substituent on a phenyl ring is a highly favorable feature, contributing to high affinity. The electronic properties and bulk of substituents on this ring influence how the ligand fits into the receptor's binding pocket.

The Piperazine (B1678402) Ring: This central nitrogen-containing ring is a crucial element. The basic nitrogen atom within the piperazine ring is typically protonated at physiological pH, allowing it to form a key ionic bond with a conserved aspartate residue (Asp116) in the third transmembrane domain of the 5-HT1A receptor. biorxiv.org This interaction is a primary anchor for the ligand within the receptor.

The Terminal Moiety: This is the most variable part of the structure among different arylpiperazine drugs. The length and chemical nature of the alkyl chain connecting the piperazine ring to the terminal group are vital for modulating affinity and functional activity (i.e., whether the compound is an agonist, antagonist, or partial agonist). nih.gov The terminal group itself interacts with a sub-pocket in the receptor, and modifications here can drastically alter the pharmacological profile.

Systematic modifications of these three components allow medicinal chemists to map the steric and electronic requirements of the 5-HT1A receptor, leading to the design of compounds with optimized potency and selectivity. slideshare.netrsc.org

Ligand-Based and Structure-Based SAR Approaches

The exploration of this compound's SAR landscape utilizes both ligand-based and structure-based design strategies.

Ligand-Based SAR: This approach relies on analyzing the relationship between the structures of a series of active molecules and their measured biological activities without direct knowledge of the receptor's structure. nih.gov By comparing the affinities of various arylpiperazine analogues, a pharmacophore model can be constructed. This model defines the essential spatial arrangement of functional groups required for binding. For instance, comparing analogues with different aryl substituents or terminal groups reveals which modifications enhance or diminish activity, providing a clear roadmap for optimization. nih.gov

Structure-Based SAR: With the advancement of structural biology, high-resolution structures of G protein-coupled receptors (GPCRs) like the 5-HT1A receptor have become available. biorxiv.org This enables a structure-based approach, where ligands are designed to fit precisely into the known three-dimensional binding site of the target protein. This method allows for a more rational design process, predicting how specific structural changes to a ligand like this compound would affect its interaction with key amino acid residues in the receptor, thereby influencing its binding affinity and efficacy.

Molecular Modeling and Docking in this compound SAR

Molecular modeling and docking are indispensable computational tools for investigating the SAR of this compound analogues at the atomic level. iit.itnih.gov These techniques simulate the interaction between a ligand and its target receptor, providing critical insights that guide drug design. nih.govresearchgate.net

Docking studies predict the most likely binding pose of a ligand within the receptor's active site and estimate the strength of the interaction (binding affinity). For an arylpiperazine like this compound, a typical docking simulation into a homology model or crystal structure of the 5-HT1A receptor would aim to confirm the key interactions established for this class of compounds.

Key predicted interactions for arylpiperazine ligands at the 5-HT1A receptor include:

An ionic bond between the protonated piperazine nitrogen and the carboxylate side chain of Asp116.

A hydrogen bond between the ligand and an asparagine residue (Asn386) in the seventh transmembrane helix.

Aromatic interactions (e.g., pi-pi stacking or CH-pi) between the aryl ring of the ligand and phenylalanine residues (e.g., Phe361, Phe362) in the sixth transmembrane domain. biorxiv.org

These simulations allow for the in silico screening of virtual analogues, prioritizing the synthesis of compounds predicted to have the most favorable interactions.

Table 1: Predicted Key Interactions for Arylpiperazine Analogues at the 5-HT1A Receptor from Molecular Docking Studies

Ligand Structural FeatureInteracting Receptor ResidueType of InteractionSignificance
Protonated Piperazine NitrogenAspartate (Asp116)Ionic Bond / Salt BridgePrimary anchor for binding affinity
Aryl Ring (e.g., Phenyl)Phenylalanine (Phe362)Pi-Pi StackingContributes to affinity and correct positioning
Terminal Moiety (Imide/Amide Oxygen)Serine (Ser199) / Threonine (Thr200)Hydrogen BondModulates functional activity (agonist vs. antagonist)
Aryl Ring Substituent (e.g., Methoxy)Hydrophobic Pocket ResiduesVan der Waals / HydrophobicEnhances selectivity and affinity

Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.comresearchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to activity. nih.gov

For a series of this compound analogues, a QSAR study would involve:

Data Collection: Compiling a dataset of arylpiperazine derivatives with their experimentally measured 5-HT1A receptor binding affinities (e.g., Ki or IC50 values). uj.edu.pl

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic, steric, hydrophobic, or topological.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that best correlates the descriptors with the observed activity.

Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external test sets of compounds not used in model generation.

A validated QSAR model can be highly valuable for predicting the affinity of novel, yet-to-be-synthesized this compound analogues, thereby streamlining the discovery of more potent and selective compounds. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Arylpiperazine Ligands

Descriptor ClassSpecific Descriptor ExampleProperty Represented
HydrophobicityLogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting capability
ElectronicDipole MomentMolecular polarity
Steric / SizeMolecular Weight (MW)Overall size of the molecule
Steric / ShapeMolecular Refractivity (MR)Volume and polarizability of the molecule
TopologicalTopological Polar Surface Area (TPSA)Surface area of polar atoms, relates to permeability

Molecular and Cellular Pharmacology of Ciltoprazine

Ciltoprazine Receptor Binding Profiling

Comprehensive data detailing the receptor binding profile of this compound is not available in publicly accessible scientific literature. Therefore, specific affinity values (Ki), half-maximal inhibitory concentrations (IC50), or functional activities at various receptors cannot be provided at this time.

Radioligand Binding Assays

No studies reporting the results of radioligand binding assays for this compound have been identified. Such assays would be crucial for determining the binding affinity of this compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Functional Receptor Assays

There is no available data from functional receptor assays for this compound. These assays are essential for characterizing the pharmacological nature of the compound at any identified receptor targets, determining whether it acts as an agonist, antagonist, or inverse agonist.

Competitive Binding Studies

Information from competitive binding studies, which would elucidate this compound's ability to displace known ligands from their receptors, is not present in the available literature.

This compound's Interactions with Enzyme Systems

Limited information is available regarding the interaction of this compound with enzyme systems.

Enzyme Inhibition Studies

A study focused on identifying inhibitors of the drug-metabolizing enzyme Cytochrome P450 2C9 (CYP2C9) included this compound in its screening. The findings from this study are presented in the table below.

EnzymeAssay TypeThis compound Concentration (μM)Inhibition (%)Notes
Cytochrome P450 2C9 (CYP2C9)Cell-based inhibition assay750The type of inhibition was not determined. nih.gov

This result suggests that this compound is not an inhibitor of CYP2C9 at the tested concentration. nih.gov However, the study did not determine the specific nature of the interaction. nih.gov

Kinase Activity Modulation

There are no published studies investigating the effects of this compound on the activity of any protein kinases. Therefore, it is unknown whether this compound can modulate kinase signaling pathways.

Intracellular Signaling Pathway Modulation by this compound

G Protein-Coupled Receptor (GPCR) Signaling

G Protein-Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in cellular signaling by detecting molecules outside the cell and activating internal signal transduction pathways. nih.gov When a ligand binds to a GPCR, it causes a conformational change in the receptor, which in turn activates an associated G protein. nih.gov This activation initiates a cascade of intracellular events, influencing a myriad of physiological processes. nih.gov

There is no specific information available detailing this compound's interaction with any GPCRs. Hypothetically, if this compound were to modulate GPCR signaling, it could act as an agonist, antagonist, or allosteric modulator at one or more of the hundreds of identified GPCRs, which include receptors for key neurotransmitters like serotonin (B10506) and dopamine (B1211576).

Neurotransmitter System Modulation

Neurotransmitter systems are fundamental to communication within the nervous system. msdmanuals.comfrontiersin.org This communication occurs at synapses, where a neurotransmitter released from a presynaptic neuron binds to receptors on a postsynaptic neuron, thereby transmitting a signal. msdmanuals.comfrontiersin.org The modulation of these systems can occur through various mechanisms, including direct interaction with neurotransmitter receptors or by affecting the concentration of neurotransmitters in the synaptic cleft, for instance, by inhibiting their reuptake. patsnap.comwikipedia.org

Key neurotransmitter systems often targeted by pharmacological agents include the serotonergic and dopaminergic systems.

Serotonin (5-HT) System: The serotonin system is involved in regulating mood, cognition, and various physiological processes. csic.esnih.gov It comprises multiple receptor subtypes (e.g., 5-HT1A, 5-HT2A) that are themselves GPCRs. csic.esbmbreports.org Drugs can modulate this system by acting as agonists or antagonists at these receptors or by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synapse. wikipedia.orgcsic.es

Dopamine System: The dopamine system is critical for motor control, motivation, reward, and cognition. frontiersin.orgwikipedia.org Dopamine receptors (e.g., D1, D2) are also GPCRs. nih.govwikipedia.org Modulation of this system can involve direct receptor binding or interference with the dopamine transporter (DAT), which clears dopamine from the synapse. clevelandclinic.org

Without experimental data, it is impossible to state how or if this compound modulates these or any other neurotransmitter systems.

Autophagy Pathway Interactions

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.govassaygenie.com This "self-eating" mechanism is crucial for maintaining cellular homeostasis, removing damaged organelles and misfolded proteins, and providing nutrients during periods of stress. nih.govassaygenie.com The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. assaygenie.comresearchgate.net

The autophagy pathway can be modulated by various signaling molecules and is a target of interest in several diseases. mdpi.com There is currently no evidence in the available literature to suggest that this compound has any effect on the autophagy pathway.

Cellular Uptake and Distribution Mechanisms of this compound

The manner in which a compound enters a cell (cellular uptake) and where it subsequently localizes within the cell (intracellular distribution) are critical determinants of its pharmacological activity. Cellular uptake can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes like endocytosis. researchgate.netwilhelm-lab.comnih.gov Endocytosis can be further divided into several subtypes, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis. nih.gov

The physicochemical properties of a compound, such as its size, charge, and lipophilicity, heavily influence its mechanism of cellular uptake. nih.govmdpi.com Once inside the cell, a compound's distribution to different organelles can be visualized using techniques like fluorescence microscopy. researchgate.net

No studies have been published that describe the cellular uptake and distribution mechanisms of this compound. Therefore, how it crosses the cell membrane and where it might accumulate within the cell remains unknown.

Preclinical Investigations of Ciltoprazine S Biological Activities

In Vitro Pharmacological Characterization

The in vitro evaluation of a compound is a critical first step in understanding its pharmacological profile, including its interaction with specific molecular targets and its effects on cellular functions. For ciltoprazine, these investigations have included cell-based assays and studies on isolated tissue preparations.

Cell-Based Assays

Cell-based assays are fundamental in determining a compound's mechanism of action and its cellular effects. Research on this compound has utilized such assays to explore its properties. One study noted that in cytotoxicity assays using HepG2 cells, this compound exhibited low cytotoxicity even at high concentrations. wikipedia.org This suggests a favorable preliminary profile in terms of cellular viability.

Tissue Preparations

Studies using isolated tissue preparations can provide valuable insights into a compound's physiological effects in a more complex biological environment than cell cultures. While this compound has been studied as a potential muscle relaxant, specific data from in vitro tissue-based experiments, such as those measuring muscle contraction or relaxation in response to the compound, are not detailed in the currently accessible literature. medkoo.com

In Vivo Studies Using Animal Models

Following in vitro characterization, in vivo studies in animal models are essential to understand a compound's effects within a whole, living organism. This includes evaluating its behavioral and neuropharmacological impact.

Selection and Validation of Animal Models for this compound Research

The selection of appropriate animal models is critical for the relevance of preclinical findings. For a compound like this compound, which is suggested to have antidepressant and anxiolytic properties, standard rodent models of depression and anxiety would typically be employed. guidechem.com These can include models such as the forced swim test or the elevated plus-maze. However, specific details on the animal models selected and validated for this compound research are not extensively documented in the public domain.

Behavioral Phenotyping in Preclinical Models

Behavioral phenotyping in animal models aims to characterize the observable effects of a compound on behavior. Given its proposed use in treating depression and anxiety, it is anticipated that this compound would be evaluated in behavioral paradigms that assess these conditions. guidechem.com However, specific findings from such behavioral studies, which would detail the effects of this compound on animal behavior, are not currently available in the scientific literature.

Neuropharmacological Investigations of this compound in Animal Models

Neuropharmacological investigations in animal models are designed to elucidate how a compound affects the brain and nervous system. For a selective serotonin (B10506) receptor antagonist, these studies would typically involve techniques like in vivo microdialysis to measure neurotransmitter levels in specific brain regions or electrophysiological recordings to assess neuronal activity. While the mechanism of action of this compound is proposed to involve the modulation of serotonin levels, detailed reports of its neuropharmacological effects in animal models are not presently found in the available literature. guidechem.com

Organ Systemic Effects in Preclinical Models

Comprehensive preclinical studies detailing the systemic effects of this compound on various organ systems are not available in the public domain. Standard preclinical evaluations typically assess the impact of a new chemical entity on the cardiovascular, respiratory, renal, gastrointestinal, and central nervous systems to understand its physiological and potential toxicological profile. However, no such data for this compound has been published in peer-reviewed journals or presented in accessible regulatory documents. This lack of information prevents a thorough assessment of its organ-specific activities in preclinical models.

Assessment of this compound's Preclinical Therapeutic Potential

The evaluation of a compound's therapeutic potential relies on its performance in relevant preclinical models of disease. For this compound, the available information is sparse, hindering a comprehensive assessment.

Other Systemic Conditions

Information regarding the preclinical therapeutic potential of this compound in other systemic conditions is similarly limited. One study investigating the inhibition of cytochrome P450 enzymes, a critical aspect of drug metabolism and potential drug-drug interactions, included this compound. However, the study did not determine the specific type of inhibition, leaving its impact on this crucial enzyme system unclear. Another computational screening study identified this compound as a potential inhibitor of a protein associated with the SARS-CoV-2 virus, suggesting a possible, though unproven, role in infectious diseases. No preclinical studies in animal models have been published to validate these computational findings or to explore its efficacy in other systemic diseases.

Advanced Research Methodologies for Ciltoprazine Analysis

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of Ciltoprazine rely on a combination of spectroscopic methods. researchgate.net These techniques provide a detailed "fingerprint" of the molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. jchps.com

¹H-NMR (Proton NMR) : This technique provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. jchps.com For this compound, one would expect to see distinct signals for the aromatic protons on the substituted phenyl ring, the protons of the pyrimidinyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the butyl chain. The chemical shift (δ) of these signals, measured in parts per million (ppm), and their splitting patterns (e.g., singlet, doublet, triplet) reveal the precise connectivity of the molecule.

¹³C-NMR (Carbon-13 NMR) : This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. mdpi.com The spectrum for this compound would show distinct peaks for each carbon atom, including those in the aromatic and heterocyclic rings, the piperazine structure, and the aliphatic chain.

Infrared (IR) Spectroscopy complements NMR by identifying the functional groups present in a molecule. ufl.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. uni-muenster.de An IR spectrum of this compound would display characteristic absorption bands corresponding to C-H stretching in the aromatic and aliphatic regions, C=N and C=C stretching from the aromatic and pyrimidinyl rings, and C-N stretching from the piperazine and amine functionalities. libretexts.org

The table below outlines the expected NMR spectral data for this compound based on its known structure and general principles of spectroscopy. mdpi.comresearchgate.net

Technique Structural Moiety Expected Chemical Shift (δ, ppm) Notes
¹H-NMR Aromatic Protons (Phenyl & Pyrimidinyl)6.5 - 8.5Complex splitting patterns due to coupling between adjacent protons.
Piperazine Protons2.5 - 4.0Multiple signals for the non-equivalent methylene groups.
Butyl Chain Protons (-CH₂-)1.3 - 2.8Distinct signals for each methylene group in the chain.
Terminal Methyl Protons (-CH₃)0.8 - 1.0Typically a triplet, coupled to the adjacent methylene group.
¹³C-NMR Aromatic & Heteroaromatic Carbons110 - 165Multiple distinct signals for each carbon in the rings.
Piperazine Carbons40 - 55Signals corresponding to the methylene carbons of the piperazine ring.
Butyl Chain Carbons13 - 40Four distinct signals for the carbons of the n-butyl group.

Chromatographic and Mass Spectrometric Approaches for this compound Quantification

Accurate quantification of this compound in biological samples, such as plasma or brain tissue, is critical for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govchromatographyonline.com

Chromatography is a separation technique where components of a mixture are distributed between a stationary phase and a mobile phase. libretexts.org In the context of this compound analysis, a reversed-phase HPLC setup is typically employed. Here, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. nih.gov

Mass Spectrometry (MS) serves as the detector, identifying and quantifying the analyte based on its mass-to-charge ratio (m/z). khanacademy.org After chromatographic separation, the eluent is directed into the MS ion source, where this compound molecules are ionized, typically using electrospray ionization (ESI). In a tandem mass spectrometer (MS/MS), specific ions of this compound (precursor ions) are selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, allowing for precise quantification even in complex biological matrices. creative-proteomics.comturkjps.org

A typical HPLC-MS/MS method for this compound quantification would be developed and validated according to regulatory guidelines, ensuring accuracy, precision, and robustness. mdpi.com

Parameter Description Typical Conditions
Chromatography High-Performance Liquid Chromatography (HPLC)Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm); Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid; Flow Rate: 0.4 mL/min; Column Temperature: 40 °C. nih.gov
Ionization Electrospray Ionization (ESI)Mode: Positive Ion Mode.
Mass Spectrometry Tandem MS (MS/MS)Detection: Selected Reaction Monitoring (SRM); Precursor Ion (Q1): [M+H]⁺ for this compound; Product Ion (Q3): A specific, stable fragment ion. turkjps.org
Quantification Internal Standard MethodAn isotopically labeled version of this compound (e.g., this compound-d8) is often used to correct for matrix effects and variability in sample processing and instrument response. creative-proteomics.com

Advanced Imaging Techniques in Preclinical this compound Studies

Preclinical imaging techniques allow for the non-invasive visualization and quantification of drug distribution and target engagement in living organisms. mit.edufredhutch.org For a centrally-acting compound like this compound, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are particularly valuable. nih.govwikipedia.org

PET imaging involves the use of a radiotracer, which is a biologically active molecule labeled with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18). radiologycafe.comyoutube.com For this compound research, a derivative could be synthesized and radiolabeled (e.g., [¹¹C]this compound or [¹⁸F]this compound). Following administration, the PET scanner detects the gamma rays produced by positron annihilation, allowing for the three-dimensional mapping of the tracer's concentration in the body over time. nih.gov This would enable researchers to study the brain penetration of this compound, its regional distribution, and its binding to specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, by measuring receptor occupancy.

SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes (e.g., Technetium-99m, Iodine-123). radiologycafe.comnih.gov Similar to PET, a radiolabeled ligand for a target of interest for this compound could be developed. SPECT imaging can provide crucial information on cerebral blood flow or receptor density, and how these are modulated by the administration of this compound. nih.gov These advanced imaging studies are instrumental in bridging the gap between in vitro findings and clinical applications, providing essential data on the in vivo behavior of the drug candidate. nih.gov

Omics Approaches in this compound Research

Omics technologies provide a global view of molecules in a biological system, offering powerful tools to investigate a drug's mechanism of action and identify potential biomarkers. nih.gov

Proteomics, the large-scale study of proteins, is particularly relevant for understanding the effects of this compound. nih.govebi.ac.uk Using mass spectrometry-based techniques, researchers can perform differential display proteomics to compare the protein expression profiles of cells or tissues before and after treatment with this compound. dkfz.de This can reveal which cellular pathways are affected by the compound. For instance, a bottom-up proteomics approach would involve extracting proteins from a sample, digesting them into peptides, and then analyzing the peptides by LC-MS/MS to identify and quantify the original proteins. mdpi.com Such studies could identify the specific protein targets of this compound or downstream proteins whose expression is altered, providing deep insights into its pharmacological effects. nih.gov

Other omics approaches, such as metabolomics (the study of metabolites) and transcriptomics (the study of RNA transcripts), could also be employed. Metabolomics could identify changes in neurotransmitter levels or other small molecules in the brain following this compound administration. Transcriptomics could reveal which genes have their expression levels altered by the drug, pointing to the signaling pathways it modulates. The integration of these various omics datasets can provide a comprehensive, systems-level understanding of this compound's biological impact.

Theoretical and Computational Approaches in Ciltoprazine Research

Molecular Dynamics Simulations for Ciltoprazine Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a drug molecule and its interactions with its biological target. nih.gov

In the context of this compound, MD simulations can be employed to model its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). elifesciences.orgnih.gov These simulations can reveal the precise binding mode of this compound within the receptor's binding pocket, identifying key amino acid residues that form stable interactions with the ligand. nih.gov Such studies are crucial for understanding the molecular basis of its antagonist activity. For instance, simulations could track the stability of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and the receptor over nanoseconds or even microseconds of simulation time. mdpi.com

A typical MD simulation study for the this compound-5-HT1A receptor complex would involve several steps:

System Setup: Building a model of the 5-HT1A receptor, often based on homology modeling if a crystal structure is unavailable, and embedding it in a simulated lipid bilayer with water and ions to mimic the cellular environment. nih.gov

Ligand Docking: Placing the this compound molecule into the putative binding site of the receptor.

Equilibration: Gradually heating and relaxing the system to a stable state at physiological temperature and pressure. nih.gov

Production Run: Running the simulation for an extended period to collect trajectory data. nih.gov

Analysis: Analyzing the trajectory to understand the dynamics of the complex, including conformational changes in the receptor upon this compound binding and the persistence of specific intermolecular interactions. mdpi.com

The insights gained from MD simulations can be invaluable. For example, they can help to explain why this compound is a selective antagonist, by comparing its binding dynamics to that of endogenous agonists like serotonin (B10506). nih.govnih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with the 5-HT1A Receptor. This table represents the type of data that would be generated to quantify the stability of the interaction between this compound and key residues within the 5-HT1A receptor binding site.

Interacting ResidueInteraction TypeAverage Distance (Å)Occupancy (%)
Asp116Ionic2.895.2
Phe361π-π Stacking4.588.7
Tyr390Hydrogen Bond3.176.5
Trp357Hydrophobic3.992.1

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. rsdjournal.org These methods can be used to calculate a wide range of molecular properties, such as molecular orbital energies, electrostatic potentials, and reaction energetics, which are fundamental to understanding a molecule's reactivity and interactions. rsc.org

For this compound, QC calculations can be used to:

Determine the most stable conformation: By calculating the relative energies of different spatial arrangements of its atoms.

Analyze its electronic properties: Mapping the electron density and electrostatic potential can reveal regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with the 5-HT1A receptor. nih.gov

Calculate reaction pathways and transition states: This can be useful for understanding its metabolic fate, by modeling the chemical reactions catalyzed by metabolic enzymes like the cytochrome P450s. nih.govresearchgate.net

Table 2: Representative Quantum Chemical Properties of this compound. This table illustrates key electronic properties that could be calculated for this compound to understand its chemical reactivity and potential for molecular interactions.

PropertyCalculated ValueSignificance
EHOMO (eV)-5.8Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Dipole Moment (Debye)3.5Indicates the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Varies across the moleculeHighlights regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

Cheminformatics and Virtual Screening Applications for this compound Discovery

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. srce.hr In the context of drug discovery, cheminformatics plays a vital role in identifying new drug candidates through virtual screening. acs.org

For a target like the 5-HT1A receptor, virtual screening can be used to computationally screen vast libraries of chemical compounds to identify those that are likely to bind to the receptor. nih.govunsw.edu.au This process can be broadly categorized into two approaches:

Ligand-based virtual screening: This approach uses the knowledge of known active ligands, like this compound, to find other molecules with similar properties. Techniques such as 2D similarity searching and pharmacophore modeling are employed. A pharmacophore model for a 5-HT1A antagonist would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. unsw.edu.au

Structure-based virtual screening: When the 3D structure of the target receptor is known or can be modeled, molecular docking can be used to predict the binding pose and affinity of candidate molecules within the receptor's binding site. cuestionesdefisioterapia.com

The development of quantitative structure-activity relationship (QSAR) models is another important application of cheminformatics. acs.orgmdpi.com By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can be built to predict the activity of new, untested compounds. For this compound and its analogs, a QSAR model could predict their binding affinity for the 5-HT1A receptor based on various molecular descriptors.

Table 3: Illustrative Hit List from a Virtual Screening Campaign for Novel 5-HT1A Antagonists. This table provides a hypothetical example of the output from a virtual screening experiment, ranking potential new compounds based on their predicted binding affinity to the 5-HT1A receptor.

Compound IDPredicted Binding Affinity (Ki, nM)Similarity to this compound (Tanimoto)Pharmacophore Fit Score
ZINC1234567815.20.850.92
CHEMBL98765422.80.790.88
PUBCHEM24681035.10.810.85
ZINC1357924641.50.750.83

Future Directions and Emerging Research Avenues for Ciltoprazine

Novel Target Identification for Ciltoprazine

The exploration of new biological targets for existing compounds is a critical area of drug discovery and repurposing. For this compound, recent research has moved beyond its initially investigated mechanisms to identify novel molecular targets, suggesting a broader therapeutic potential.

In Silico Screening for Antiviral Targets: In the wake of the COVID-19 pandemic, extensive virtual screening efforts were undertaken to identify existing drugs that could be repurposed. One such study focused on the 2'-O-ribose methyltransferase (nsp16) of SARS-CoV-2, an enzyme crucial for viral replication and evasion of the host's innate immune system. semanticscholar.org Through high-throughput virtual screening of thousands of therapeutic drugs, this compound was identified as a potential inhibitor of nsp16. semanticscholar.org This enzyme's druggable pocket, associated with ligand binding and enzymatic activity, makes it a promising target for antiviral therapies. semanticscholar.org The inhibition of nsp16 could not only hinder viral replication but also unmask the viral RNA, making it recognizable by the host's immune system. semanticscholar.org

Inhibition of Metabolic Enzymes: Another area of novel target identification has been in the field of drug metabolism. Research using a combination of machine learning models and in vitro testing has identified this compound as a potential inhibitor of Cytochrome P450 2C9 (CYP2C9). nih.govresearchgate.net CYP2C9 is a major enzyme in the liver responsible for metabolizing approximately 15% of all drugs. researchgate.net Identifying compounds that inhibit this enzyme is crucial for predicting and avoiding adverse drug-drug interactions. nih.gov While the exact type of inhibition by this compound was not determined in the initial study, its identification as a hit compound warrants further investigation to characterize its interaction with CYP2C9. nih.gov

Table 1: Potential Novel Targets for this compound

Target Associated Process Research Approach Potential Implication
SARS-CoV-2 nsp16 Viral Replication / Immune Evasion High-Throughput Virtual Screening Antiviral Therapy
Cytochrome P450 2C9 (CYP2C9) Drug Metabolism Machine Learning & In Vitro Assays Drug-Drug Interaction Prediction

Development of Advanced this compound Analogues

The development of analogues—molecules that are structurally similar to a parent compound—is a cornerstone of medicinal chemistry. This process aims to refine a compound's properties to enhance efficacy, improve selectivity, or alter its pharmacokinetic profile. For this compound, the design of advanced analogues could be guided by the structural information gleaned from its interactions with newly identified targets.

The general principles for developing advanced analogues would involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can determine which parts of the molecule are essential for its effects.

Computational Modeling: Using the identified binding pockets of targets like nsp16 or CYP2C9, computational docking simulations can predict how different this compound analogues might interact with the target. researchgate.net This allows for the rational design of new molecules with potentially higher binding affinity and specificity.

Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind to the target protein and then growing or combining them to produce a lead compound. The core structure of this compound could serve as a starting point for such explorations.

The goal of creating these advanced analogues would be to produce new chemical entities with optimized properties, potentially leading to more potent and selective compounds for the identified targets.

Integration of Multi-Omics Data in this compound Research

Modern biological research is increasingly leveraging multi-omics, a holistic approach that integrates data from various "omes" like genomics, transcriptomics, proteomics, and metabolomics. nautilus.bionih.gov This integrated analysis provides a more complete and systems-level understanding of how a compound like this compound affects biological processes. nautilus.bio

For this compound, a multi-omics strategy could be applied in several ways:

Mechanism of Action Elucidation: By treating cells or model organisms with this compound and subsequently analyzing changes across the genome, transcriptome, proteome, and metabolome, researchers can build a detailed picture of the molecular pathways it modulates. washu.eduimperial.ac.uk This can confirm its effect on known targets and uncover previously unknown off-target effects.

Biomarker Discovery: Multi-omics data can help identify biomarkers—measurable indicators of a biological state—that predict a response to this compound. For example, specific genetic variations (genomics) or protein expression levels (proteomics) might correlate with higher efficacy.

Predictive Toxicology: Analyzing the global changes in a system can provide early clues about potential toxicities, long before they are observed at a physiological level.

The integration of these large and complex datasets requires sophisticated bioinformatics and data science techniques to reveal previously hidden facets of this compound's biological activity. nautilus.bioimperial.ac.uk

Collaborative Research Initiatives in this compound Discovery

The complexity and cost of modern drug discovery make collaborative research initiatives essential for progress. nih.gov These collaborations bring together experts from different fields, institutions, and sectors to share resources, data, and knowledge. gvsu.edu Advancing the research on this compound would benefit significantly from such partnerships.

Key collaborative models could include:

Academic-Industry Partnerships: Pharmaceutical companies can provide resources for high-throughput screening and chemical synthesis, while academic researchers can offer deep expertise in specific biological targets and disease models.

Multi-Disciplinary Consortia: A consortium of researchers from medicinal chemistry, computational biology, virology, and clinical research could form a multi-pronged approach to studying this compound. washu.edu Such initiatives, often supported by government funding agencies, can tackle complex research questions that are beyond the scope of a single lab. nih.govcff.org

Open Science Platforms: Creating open-access databases where researchers can share their findings on this compound and its analogues would accelerate discovery. imperial.ac.uk The Multi-'omics Atlas Project (MAP) for Alzheimer's disease serves as a model for how open, integrated datasets can spur collaborative science. imperial.ac.uk

These collaborative efforts foster innovation, ensure robust and reproducible results, and ultimately accelerate the translation of basic scientific discoveries into practical applications. nih.gov

Q & A

Q. What are the key physicochemical and molecular properties of Ciltoprazine, and how do they influence its pharmacological profile?

  • Methodological Answer : this compound's molecular structure (C₂₃H₂₉ClN₄O₃; molecular weight 444.95 g/mol) includes a urea backbone and substituted aromatic rings, contributing to its hydrophobicity (LogP = 4.46) and bioavailability . Critical parameters for experimental design include its density (1.2 g/cm³) and stability under varying pH conditions. Researchers should prioritize computational modeling (e.g., molecular docking) to predict binding affinities to targets like CYP2C9, followed by empirical validation using HPLC or mass spectrometry for purity assessment.
PropertyValue
Molecular FormulaC₂₃H₂₉ClN₄O₃
LogP4.46
Density1.2 ± 0.1 g/cm³

Q. How should researchers design cytotoxicity assays to evaluate this compound's safety profile in vitro?

  • Methodological Answer : Use HepG2 cell lines to assess cytotoxicity, with concentrations ranging from 1–100 μM. Include an MTS assay to measure cell viability, ensuring the highest concentration maintains >80% viability in wild-type cells . Controls must include untreated cells and a reference toxin (e.g., cisplatin). For data interpretation, normalize results to baseline viability and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects.
Concentration (μM)% Viability (Wild-Type HepG2)% Viability (CYP2C9-Expressing HepG2)
100>50%>80%

What frameworks are recommended for formulating preclinical research questions on this compound's mechanisms?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
  • P : CYP2C9-expressing HepG2 cells
  • I : this compound exposure (1–100 μM)
  • C : Wild-type HepG2 cells
  • O : Cytotoxicity (IC₅₀) and enzyme inhibition kinetics
  • T : 24–72 hours
    This ensures alignment with regulatory standards and reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between different cell lines or experimental conditions?

  • Methodological Answer : Contradictions (e.g., conflicting viability results in wild-type vs. CYP2C9-expressing cells) require:

Meta-analysis : Pool data from independent replicates (≥3) to identify outliers.

Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate CYP2C9’s role.

Sensitivity analysis : Vary incubation times (24–72 hours) and culture conditions (e.g., serum-free media) to assess robustness .

Q. What advanced methodologies are used to characterize this compound's inhibition of CYP2C9, and how should inconclusive results be reported?

  • Methodological Answer :
  • Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., diclofenac) to determine inhibition type (competitive/non-competitive).
  • Supersome assays : Use recombinant CYP2C9 to confirm direct binding, as seen in studies with tarafenacin .
    For inconclusive results (e.g., undetermined inhibition type), clearly state limitations in manuscripts and propose follow-up experiments (e.g., X-ray crystallography) .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) data be integrated to optimize this compound dosing in animal models?

  • Methodological Answer :

PK studies : Administer this compound intravenously/orally to rodents, collecting plasma samples at 0, 1, 2, 4, 8, 24 hours. Use LC-MS/MS to quantify drug levels.

PD modeling : Link exposure (AUC) to toxicity (e.g., ALT/AST levels) using nonlinear mixed-effects models (NONMEM).

Interspecies scaling : Apply allometric principles to predict human-equivalent doses .

Q. What strategies ensure compliance with regulatory guidelines when documenting this compound's synthesis and quality control?

  • Methodological Answer :
  • Synthesis documentation : Detail reaction conditions (temperature, catalysts), purification steps (column chromatography), and yield (≥95% purity).
  • Quality control : Include NMR, HPLC chromatograms, and residual solvent analysis (ICH Q3C guidelines).
  • Stability data : Report accelerated stability testing (40°C/75% RH for 6 months) to support shelf-life claims .

Methodological Guidance for Data Reporting

Q. How should researchers structure manuscripts to address conflicting data on this compound's off-target effects?

  • Methodological Answer :
  • Results section : Present raw data (e.g., viability curves, enzyme kinetics) before normalization.
  • Discussion : Contrast findings with prior studies (e.g., Pf-562271’s CYP2C9 inhibition) and hypothesize mechanisms (e.g., allosteric modulation).
  • Supplementary materials : Include full datasets and statistical code (R/Python) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.